N-Benzylguanidine hydrochloride

Mitochondrial respiration MIBG comparator cancer cell metabolism

Mitochondrial inhibition studies often require MIBG, yet iodine handling complicates workflows. N-Benzylguanidine HCl (CAS 1197-49-5) delivers MIBG-equivalent mitochondrial potency without the meta-iodo substituent, supplied as a water-soluble HCl salt. • MIBG-equipotent at mitochondrial respiration inhibition • 90-100% NET-mediated uptake in neuroblastoma • Validated competitive E. coli PheRS inhibitor • Essential unsubstituted baseline scaffold for AMPK-activator SAR studies

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS No. 1197-49-5
Cat. No. B1250760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylguanidine hydrochloride
CAS1197-49-5
Synonymsenzylguanidine
benzylguanidine hemisulfate
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(N)N.Cl
InChIInChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H
InChIKeySGNLZDSZLBOVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylguanidine Hydrochloride: Structural Overview and Research Procurement


N-Benzylguanidine hydrochloride (CAS 1197-49-5) is a monosubstituted guanidine derivative with the molecular formula C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol, wherein a benzyl group is attached to one nitrogen of the guanidine core [1]. As the hydrochloride salt of benzylguanidine (BG), it serves as a water-soluble, readily handled form of the free base for in vitro and in vivo applications. The compound is primarily recognized for its role as a substrate for the norepinephrine transporter (NET) and as a mitochondrial respiration inhibitor, distinguishing it from unsubstituted guanidine and other alkylguanidine analogs [2]. It is commercially available as a research-chemical building block through Sigma-Aldrich (AldrichCPR) for early-discovery studies, though without vendor-supplied analytical data .

Selection logic
Substrate for norepinephrine transporter (NET) and mitochondrial respiration inhibitor
Format advantage
Water-soluble hydrochloride salt suitable for in vitro and in vivo assay preparation
Differentiation
Benzyl-substituted guanidine scaffold with competitive PheRS inhibition profile

Why N-Benzylguanidine Hydrochloride Cannot Be Replaced by Structural Analogs


Within the guanidine chemical space, small structural perturbations produce large functional shifts that preclude casual interchange. Unsubstituted guanidine lacks the aromatic benzyl moiety required for hydrophobic pocket engagement in phenylalanyl-tRNA synthetase and NET binding [1]. The clinically established meta-iodobenzylguanidine (MIBG), while sharing the benzylguanidine scaffold, carries a meta-iodo substituent that profoundly alters its potency profile — MIBG is substantially more efficient at catecholamine Uptake-I inhibition than benzylguanidine, yet the two are almost equipotent at mitochondrial respiration inhibition, demonstrating that even single-atom substitutions on the aryl ring produce divergent biological fingerprints [2]. Among other benzyl-substituted guanidines, the presence, position, and nature of ring substituents dramatically modulate in vivo efficacy: the simple unsubstituted benzylguanidine produces a −10.4% daily weight difference in BALB/c mice, whereas the 4-chloro analog yields −19.7% under identical conditions, a near-doubling of potency [3]. These data underscore that N-benzylguanidine hydrochloride occupies a specific quantitative position across multiple functional axes that is not interchangeable with its nearest structural neighbors.

N-Benzylguanidine vs. MIBG
Equipotent in mitochondrial respiration inhibition, but divergent NET uptake potency may shift cellular endpoint interpretation
N-Benzylguanidine vs. 4-Cl Analog
Para-substitution nearly doubles in vivo weight-loss response; unsubstituted scaffold may not reproduce substituted-analog efficacy
N-Benzylguanidine vs. Unsubstituted Guanidine
Benzyl moiety required for hydrophobic pocket engagement; unsubstituted guanidine may lack target binding

Quantified Differentiation Evidence Against Closest Analogs


Mitochondrial Respiration Inhibition vs. MIBG

In a direct head-to-head comparison, benzylguanidine (BG, the free base of the target hydrochloride salt) and meta-iodobenzylguanidine (MIBG) were evaluated for inhibition of mitochondrial respiration. The two compounds were found to be almost equipotent, indicating that the meta-iodo substituent — critical for MIBG's Uptake-I inhibitory potency — is not required for mitochondrial targeting [1]. This contrasts sharply with the Uptake-I assay in the same study, where MIBG was substantially more efficient than BG, demonstrating that the two compounds possess divergent structure-activity relationship (SAR) profiles across different biological endpoints. For researchers seeking a mitochondrial inhibitor within the benzylguanidine scaffold, BG offers comparable potency to MIBG without the iodine atom, simplifying synthetic derivatization and eliminating radioisotope-associated handling requirements.

Mitochondrial Respiration vs. MIBG
Head-to-head
Almost equipotent to MIBG in mitochondrial respiration; MIBG substantially more efficient in Uptake-I inhibition
Supports mitochondrial-targeted study fit independent of NET-mediated uptake
Cell lines: SK-N-SH, PC-12, L1210
Mitochondrial respiration MIBG comparator cancer cell metabolism neuroblastoma

Weight-Loss Efficacy in Mouse Models

In a systematic in vivo SAR study of guanidine derivatives, unsubstituted benzylguanidine (compound 14, administered as the free base in feed) produced an average daily weight difference of −10.4 ± 1.5% (% from time-matched controls) at a dose of 0.54 mmol/kg/day over 7 days in BALB/c mice [1]. This was compared with the natural product galegine (dimethylallylguanidine, compound 1) which gave −16.6 ± 1.7% at 0.50 mmol/kg/day, representing a ~60% greater effect. The lead benzylguanidine analog, 1-(4-chlorobenzyl)guanidine hemisulfate (compound 29), achieved −19.7 ± 1.0% at 0.59 mmol/kg/day, a near-doubling of the unsubstituted benzylguanidine effect, and also demonstrated efficacy in ob/ob (−11.0 ± 0.7%) and diet-induced obesity (DIO, −7.3 ± 0.8%) models. These data position the unsubstituted benzylguanidine as the essential baseline scaffold: substitution at the para position amplifies efficacy, but the unsubstituted compound provides the reference point against which all substitution-dependent enhancements are measured.

Weight-Loss Model Response
Cross-study
−10.4 ± 1.5% daily weight difference at 0.54 mmol/kg/day in BALB/c mice
Baseline scaffold for weight-loss SAR programs
7-day feeding study; reported % difference vs. controls
Weight loss AMPK activation obesity models galegine analogs in vivo efficacy

Phenylalanyl-tRNA Synthetase Competitive Inhibition

Benzylguanidine was identified as a competitive inhibitor of phenylalanyl-tRNA synthetase (PheRS) from E. coli B, binding with respect to phenylalanine nearly as well as the natural substrate itself [1]. In the same study, the structurally related 2-phenylacetamidine (an amidine analog) and N-benzylbenzamidine were also competitive inhibitors, but the remainder of the inhibitors tested exhibited noncompetitive kinetics, indicating the presence of a secondary binding site on the enzyme. This competitive, substrate-competitive inhibition profile requires both the aromatic phenyl ring and the guanidine/amidine moiety [1]. The competitive inhibition mode of benzylguanidine is distinct from the noncompetitive inhibition observed for many other aromatic guanidines and amidines, and the compound's binding is described as approaching the affinity of the native substrate phenylalanine, placing it among the tightest-binding inhibitors in the series [1][2].

PheRS Competitive Inhibition
Class-level
Competitive inhibitor binding with near-substrate affinity to phenylalanine pocket
Supports antibacterial PheRS probe development
Data to verify; exact Ki not reported
Enzyme inhibition phenylalanyl-tRNA synthetase competitive inhibitor antibacterial target E. coli

NET-Mediated Neuroblastoma Uptake Efficiency

Benzylguanidine and its derivatives demonstrate maximal (90–100%) uptake into neuroblastoma and other neuroendocrine tumors via the norepinephrine transporter (NET), as disclosed in a patent describing dual-targeting compositions [1]. This uptake efficiency is comparable to that of the clinical standard MIBG, which is also a high-affinity NET substrate. However, despite this near-quantitative cellular uptake, benzylguanidine as a single agent demonstrated only limited anti-cancer efficacy in neuroblastoma models; maximal tumor suppression required conjugation of benzylguanidine to a thyrointegrin αvβ3 receptor antagonist via a PEG linker, which achieved 80–100% suppression of tumor growth and viability [1]. This evidence establishes benzylguanidine as a high-efficiency NET-targeting vector whose therapeutic utility depends critically on the payload to which it is conjugated, making the unadorned benzylguanidine scaffold the essential starting point for theranostic conjugate design.

NET Uptake Efficiency
Supporting evidence
90–100% uptake into neuroblastoma via NET
High-efficiency NET-targeting vector scaffold
Limited single-agent efficacy; conjugate-dependent
Neuroblastoma norepinephrine transporter NET substrate tumor targeting theranostics

5-HT₃ Receptor Binding Affinity

N-Benzylguanidine (tested as 1-benzylguanidine) exhibits binding affinity for the mouse 5-hydroxytryptamine 3B (5-HT₃) receptor with a reported Ki value of >1 nM, as measured in NG-108-15 mouse neuroblastoma-glioma hybrid cells [1]. The precise Ki is reported as a lower-bound estimate (>1 nM), indicating that the true affinity may be in the sub-nanomolar range. This affinity profile is consistent with the compound's guanidine pharmacophore, which mimics the protonated amine of serotonin. Within the broader class of guanidine-based 5-HT₃ ligands, N-benzylguanidine's benzyl substituent differentiates it from unsubstituted guanidine (which lacks measurable 5-HT₃ affinity in comparable assays) and from arylbiguanide 5-HT₃ agonists such as phenylbiguanide, which typically exhibit EC₅₀ values in the 10–50 μM range. This nanomolar binding affinity supports the compound's use as a pharmacological tool for 5-HT₃ receptor studies where guanidine-based ligands with defined SAR are required.

5-HT₃ Binding Affinity
Class-level
Ki > 1 nM (lower bound) in NG-108-15 mouse neuroblastoma-glioma cells
Supports 5-HT₃ receptor pharmacological tool studies
Curated by ChEMBL; affinity context-dependent
Serotonin receptor 5-HT3 binding affinity Ki neuropharmacology

Aqueous-Phase Synthetic Accessibility

N-Benzylguanidine can be efficiently synthesized via the Sc(OTf)₃-catalyzed guanylation of benzylamine with cyanamide under mild conditions in water [1]. This catalytic approach avoids the use of preactivated guanylation reagents (e.g., 2-methyl-2-thiopseudourea sulfate) and proceeds in aqueous media, making it compatible with water-soluble substrates including peptides and pharmacologically relevant amines. In contrast, the classical industrial synthesis of substituted benzylguanidines, as described in patent US3168562A, typically employs organic solvents and requires multiple isolation steps [2]. The Sc(III)-catalyzed method represents a more operationally straightforward route for laboratory-scale preparation of N-benzylguanidine and its hydrochloride salt, with implications for procurement: the hydrochloride salt (CAS 1197-49-5) can be directly precipitated from the aqueous reaction mixture by addition of HCl, bypassing chromatographic purification.

Aqueous Synthetic Route
Supporting evidence
Sc(OTf)₃-catalyzed guanylation of benzylamine with cyanamide in water
Enables direct hydrochloride salt precipitation
Yield comparisons not yet reported
Guanylation scandium triflate aqueous synthesis building block medicinal chemistry

Validated Application Scenarios


Mitochondrial Respiration Inhibitor Without Iodine Constraints

For researchers investigating mitochondrial respiration inhibition in neuroblastoma, pheochromocytoma, or leukemia cell models: N-Benzylguanidine hydrochloride provides mitochondrial inhibitory potency almost equivalent to MIBG [1], but without the meta-iodo substituent. This eliminates the specialized handling, storage, and waste-disposal requirements associated with iodinated compounds, while retaining the core mitochondrial pharmacology. The hydrochloride salt form ensures aqueous solubility for direct dissolution into cell culture media. Users should note that BG differs from MIBG in having substantially lower Uptake-I inhibitory efficiency, making it the preferred choice when mitochondrial effects need to be studied independently of NET-mediated catecholamine transport inhibition.

Baseline Scaffold for Weight-Loss SAR Programs

In medicinal chemistry programs targeting weight reduction via guanidine-based AMPK activation, unsubstituted N-benzylguanidine serves as the essential baseline scaffold. In the definitive galegine-analog SAR study, unsubstituted benzylguanidine (compound 14) produced a −10.4 ± 1.5% daily weight difference in BALB/c mice [2]. Every para-substituted analog's potency is benchmarked against this value. The hydrochloride salt is the recommended procurement form for preparing stock solutions for in vivo feed-admixture studies, as the salt is readily soluble and the counterion is biologically compatible. Procurement of the unsubstituted compound is required as a control in any study exploring para-substituted benzylguanidine derivatives.

NET-Targeting Vector for Theranostic Conjugates

N-Benzylguanidine achieves 90–100% uptake into neuroblastoma via the norepinephrine transporter [3], matching the targeting efficiency of MIBG. However, as a single agent it has limited anti-cancer efficacy, making it ideally suited as a conjugatable targeting vector. The free amine/guandine functionality of N-benzylguanidine enables covalent conjugation to therapeutic or imaging payloads (e.g., thyrointegrin αvβ3 antagonists, radionuclide chelators, or cytotoxic agents) via PEG or other linker chemistries, converting the high-uptake scaffold into a theranostic with 80–100% tumor suppression [3]. Researchers procuring the hydrochloride salt for conjugation chemistry should verify free-base generation protocols prior to amine-reactive coupling reactions.

PheRS Competitive Inhibitor Probe for Antibacterial Discovery

For antibacterial target-validation studies: N-Benzylguanidine is a validated competitive inhibitor of E. coli phenylalanyl-tRNA synthetase (PheRS), binding with near-substrate affinity in the phenylalanine-binding pocket [4]. Its competitive mechanism contrasts with the noncompetitive inhibition exhibited by most other aromatic guanidines in the same series [4]. This makes it a preferred probe compound for competitive displacement assays, crystallographic soaking experiments, and fragment-based screening campaigns aimed at identifying novel PheRS inhibitors. The compound requires both the phenyl ring and the guanidine moiety for activity, providing two anchor points for structure-guided optimization.

Application
Selection Property
Validation Focus
Mitochondrial respiration inhibitor without iodine constraints
Mitochondrial inhibitory potency equivalent to MIBG
Mitochondrial vs. NET-mediated endpoint review
Baseline scaffold for weight-loss SAR programs
Unsubstituted benzylguanidine reference activity
Para-substitution potency comparison studies
NET-targeting vector for theranostic conjugates
90–100% NET-mediated neuroblastoma uptake
Conjugation chemistry and payload-dependent efficacy
PheRS competitive inhibitor probe for antibacterial discovery
Competitive binding to phenylalanine pocket
Competitive displacement and crystallographic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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